![molecular formula C10H8ClNO2 B1371888 methyl 4-chloro-1H-indole-6-carboxylate CAS No. 885522-78-1](/img/structure/B1371888.png)
methyl 4-chloro-1H-indole-6-carboxylate
Overview
Description
Methyl 4-chloro-1H-indole-6-carboxylate (MCIC) is a synthetic compound that has been used in a variety of scientific experiments. MCIC is a versatile compound that can be used for a wide range of applications, including synthesis, research, and drug development. MCIC has a wide range of biochemical and physiological effects, and is a useful tool for researchers in the field of biochemistry and physiology.
Scientific Research Applications
Anticancer Immunomodulators
As a reactant, methyl 4-chloro-1H-indole-6-carboxylate might be used in the preparation of tryptophan dioxygenase inhibitors which are considered as potential anticancer immunomodulators. These compounds can modulate the immune system to help fight cancer .
Neurotoxin Inhibition
It may serve as an inhibitor of botulinum neurotoxin. Botulinum toxins can cause serious conditions like botulism, and inhibitors are crucial for developing treatments against such toxins .
ITK Inhibitors
The compound could be used in the synthesis of ITK inhibitors. ITK is a kinase involved in T-cell signaling, and its inhibitors can have therapeutic applications in immune-related diseases .
Antibacterial Agents
Methyl 4-chloro-1H-indole-6-carboxylate might be a precursor in creating antibacterial agents. Given the rise of antibiotic resistance, new antibacterial compounds are always in demand .
CB2 Cannabinoid Receptor Ligands
It could also be used to develop CB2 cannabinoid receptor ligands. These receptors are involved in pain sensation, and ligands for these receptors could lead to new pain management therapies .
Hepatitis C Virus Research
Lastly, this compound may be involved in the synthesis of inhibitors of the hepatitis C virus NS5B polymerase, which is essential for viral replication. Inhibitors can thus serve as potential therapeutic agents against hepatitis C .
Mechanism of Action
Target of Action
Methyl 4-chloro-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including Methyl 4-chloro-1H-indole-6-carboxylate, may affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 4-chloro-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKOXNZVJDRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646520 | |
Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885522-78-1 | |
Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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